molecular formula C22H20F3NO3S2 B030314 GW 501516 Methyl Ester CAS No. 317318-69-7

GW 501516 Methyl Ester

Cat. No. B030314
CAS RN: 317318-69-7
M. Wt: 467.5 g/mol
InChI Key: QODOIZHAPCCMJN-UHFFFAOYSA-N
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Description

GW 501516, also known by other names, is a compound that has attracted significant attention in various research fields due to its unique chemical and physical properties. While specific studies directly addressing "GW 501516 Methyl Ester" were not found, insights can be derived from related ester compounds and their synthesis, properties, and reactions.

Synthesis Analysis

The synthesis of methyl esters, including compounds similar to this compound, often involves the transesterification process or direct esterification using alcohols and acids in the presence of catalysts. For instance, the preparation of fatty acid methyl esters can be achieved through the treatment of lipids with boron fluoride-methanol, a method known for its stability and ease of handling (Morrison & Smith, 1964). Another approach involves using magnesium oxide (MgO) nano-catalysts for the transesterification of non-edible plant oils to methyl esters, showcasing the role of heterogeneous catalysts in ester synthesis (Dawood et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of esters, including this compound analogs, can be conducted through various spectroscopic methods. For example, the study on the structural features of glycine methyl ester through ab initio methods reveals the significance of conformations and hydrogen bonding in determining ester stability and reactivity (Schäfer et al., 1981).

Chemical Reactions and Properties

Esters undergo a range of chemical reactions, such as hydrolysis, reduction, and oxidation. A study on the oxidative esterification of primary alcohols catalyzed by gold nanoparticles illustrates a green approach to methyl ester synthesis, utilizing molecular oxygen as the oxidant and highlighting the catalyst's selectivity and activity (Oliveira et al., 2009).

Scientific Research Applications

Biological Evaluation and Molecular Modeling

GW 501516 and its analogues have been synthesized and tested for biological activity, particularly in human skeletal muscle cell assays. Among these, certain compounds like 2e have shown potent agonistic activity against PPARδ and moderate activity against PPARα. Molecular docking studies reveal these compounds fit well in the agonist binding sites of PPARδ, engaging in key hydrogen bonding interactions (Ciocoiu et al., 2010).

Effect on Glucose Transport in Skeletal Muscle

Research contrasting the effects of GW 501516 on cultured human skeletal muscle myotubes and actual skeletal muscle indicates differences in glucose transport response. While the compound stimulated glucose transport in cultured myotubes, no such effect was observed in rat skeletal muscles. The study highlights the importance of considering the model system in evaluating the biological activity of substances like GW 501516 (Terada et al., 2006).

Transesterification and Biodiesel Production

GW 501516 Methyl Ester's relevance extends to the field of biodiesel production. Studies have examined the transesterification of various oils, including waste frying oil and sunflower oil, to produce methyl esters for biodiesel. These studies focus on optimizing reaction conditions, such as catalyst concentration and temperature, to improve yield and efficiency in biodiesel production (Utlu & Koçak, 2008), (Vicente et al., 1998).

Analytical Method Development

This compound is used in the development of analytical methods for the characterization of lipids. Techniques like gas chromatography are employed for the analysis of fatty acid methyl esters, aiding in the understanding of lipid composition and properties in various biological and industrial contexts (Morrison & Smith, 1964).

Mechanism of Action

Target of Action

GW 501516 Methyl Ester, also known as Cardarine , is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1,000-fold selectivity over PPARα and PPARγ .

Mode of Action

The compound interacts with its target, PPARδ, by binding to it . This binding recruits the coactivator PGC-1α . The activation of PPARδ regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . It also plays a major role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat .

Biochemical Pathways

This compound activates some of the same pathways activated through exercise . It has been investigated as a potential treatment for obesity, diabetes, dyslipidemia, and cardiovascular disease . The activation of PPARδ may cause the body to increase its use of fatty acids for energy, leading to a reduction in body fat .

Result of Action

The activation of PPARδ by this compound has been shown to have several molecular and cellular effects. It regulates fatty acid oxidation in various tissues, promotes an increase of muscle oxidative capability, and plays a significant role in metabolic adaptations . These effects suggest potential therapeutic applications in the treatment of conditions like obesity and cardiovascular disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 20 mg/mL, indicating that it can be stored in a DMSO solution . The storage temperature is also crucial for maintaining the compound’s stability, with a recommended storage temperature of -20°C .

Safety and Hazards

GW 501516 Methyl Ester should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODOIZHAPCCMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460389
Record name GW 501516 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317318-69-7
Record name GW 501516 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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